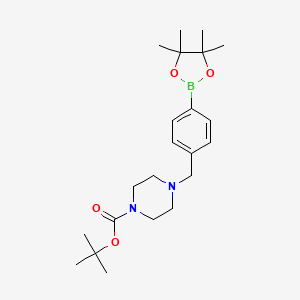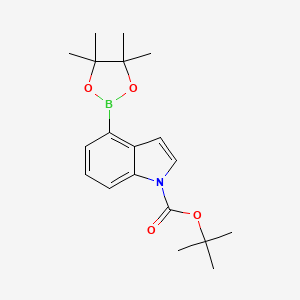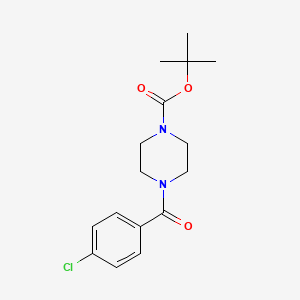
4-(2,6-Difluorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,6-Difluorophenyl)phenol” is a chemical compound with the CAS Number: 628306-32-1 and a molecular weight of 206.19 . Its IUPAC name is 2’,6’-difluoro [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Difluorophenyl)phenol” is represented by the linear formula C12H8F2O . The InChI code for this compound is 1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H .
Aplicaciones Científicas De Investigación
Phenoxyl radicals, which “4-(2,6-Difluorophenyl)phenol” could potentially form, have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes and organic spintronics . A major problem for limiting radicals from laboratory research to practical applications is the relatively low chemical and physical stabilities . Therefore, the right selection of radical core is the key to meaningful scientific research .
-
Pharmaceutical Industry : Phenolic compounds, which “4-(2,6-Difluorophenyl)phenol” is a type of, are used in the pharmaceutical industry due to their bioactive properties . They have shown antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
-
Semiconducting Properties : Phenoxyl radicals, which “4-(2,6-Difluorophenyl)phenol” could potentially form, have shown great semiconducting properties . These properties have potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics .
-
Suzuki–Miyaura Coupling : 2,6-Difluorophenylboronic acid, a compound related to “4-(2,6-Difluorophenyl)phenol”, has been used as a substrate in the model reaction of Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
-
Synthesis of Organic Semiconductors : 2,6-Difluorophenylboronic acid has also been used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl . This is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
-
Pharmaceutical Industry : Phenolic compounds, which “4-(2,6-Difluorophenyl)phenol” is a type of, are used in the pharmaceutical industry due to their bioactive properties . They have shown antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
-
Semiconducting Properties : Phenoxyl radicals, which “4-(2,6-Difluorophenyl)phenol” could potentially form, have shown great semiconducting properties . These properties have potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics .
-
Suzuki–Miyaura Coupling : 2,6-Difluorophenylboronic acid, a compound related to “4-(2,6-Difluorophenyl)phenol”, has been used as a substrate in the model reaction of Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
-
Synthesis of Organic Semiconductors : 2,6-Difluorophenylboronic acid has also been used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl . This is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
Propiedades
IUPAC Name |
4-(2,6-difluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBHSPCHOHTDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683469 |
Source


|
| Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)phenol | |
CAS RN |
628306-32-1 |
Source


|
| Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)











